

Physicochemical properties of Zearalanone carboxymethoxyl oxime

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Compound of Interest

Zearalanone carboxymethoxyl
oxime

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A comprehensive examination of **Zearalanone carboxymethoxyl oxime**, a derivative of the mycotoxin Zearalenone, is crucial for researchers in drug development and xenobiotic metabolism. This technical guide provides an in-depth analysis of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological signaling pathways potentially modulated by its parent compound, Zearalenone.

Physicochemical Properties

While specific experimental data for **Zearalanone carboxymethoxyl oxime** is not readily available in the literature, its physicochemical properties can be inferred based on the known properties of Zearalenone and the chemical modification of introducing a carboxymethoxyl oxime group. The introduction of the carboxymethoxyl oxime moiety is expected to increase the polarity and aqueous solubility of the parent molecule.



Property	Inferred Value/Characteristic for Zearalanone Carboxymethoxyl Oxime	Basis of Inference
Molecular Formula	C20H25NO7	Addition of a -O-CH2-COOH group to the oxime derivative of Zearalanone (C18H23NO5).
Molecular Weight	~391.41 g/mol	Calculated based on the addition of the carboxymethoxyl group (-CH2COOH) and oximation of the ketone.
Appearance	Likely a white or off-white crystalline solid.	Based on the physical appearance of the parent compound, Zearalenone, which is a white crystalline solid.
Melting Point	Expected to be different from Zearalanone and likely higher.	The introduction of the polar carboxymethoxyl oxime group can alter the crystal lattice energy.
Solubility	Expected to have increased solubility in polar solvents like water, methanol, and ethanol compared to Zearalenone.	The carboxylic acid and oxime functionalities will increase the molecule's polarity and capacity for hydrogen bonding.
UV-Vis Spectrum	Expected to show characteristic absorbance peaks.	The chromophore of the resorcinol ring system in Zearalenone will be retained, though slight shifts in \(\lambda\) max may occur due to the modification.
Infrared (IR) Spectrum	Characteristic peaks for O-H (carboxylic acid), C=O (lactone and carboxylic acid), C=N	These functional groups are key features of the



(oxime), and N-O stretching are expected.

Zearalanone carboxymethoxyl oxime structure.

Experimental Protocols

Synthesis of Zearalanone Carboxymethoxyl Oxime

This protocol describes a two-step synthesis of **Zearalanone carboxymethoxyl oxime** from Zearalanone. The first step is the formation of Zearalanone oxime, followed by O-alkylation with an α -haloacetic acid.

Step 1: Synthesis of Zearalanone Oxime

- Dissolution: Dissolve Zearalanone in a suitable solvent such as ethanol or a mixture of ethanol and pyridine.
- Addition of Hydroxylamine: Add an excess of hydroxylamine hydrochloride to the solution.
 The pyridine acts as a base to neutralize the HCl released.
- Reaction: Reflux the mixture for several hours (e.g., 2-4 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and pour it into cold water. The Zearalanone oxime will precipitate.
- Purification: Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure Zearalanone oxime.

Step 2: Synthesis of **Zearalanone Carboxymethoxyl Oxime**

- Alkylation: Dissolve the synthesized Zearalanone oxime in a suitable aprotic polar solvent like dimethylformamide (DMF).
- Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the oxime hydroxyl group.



- Addition of Haloacetic Acid Ester: Add an ethyl haloacetate (e.g., ethyl bromoacetate) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
- Hydrolysis: Upon completion, add an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the ester to the carboxylic acid.
- Acidification and Extraction: Acidify the reaction mixture with a dilute acid (e.g., HCl) to
 protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

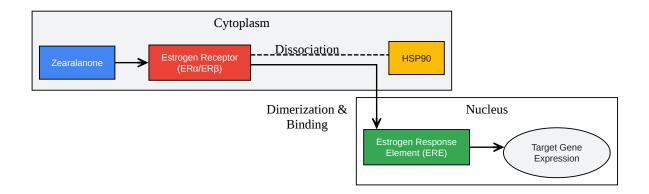
Signaling Pathways and Biological Activity

Zearalenone, the parent compound, is a mycoestrogen that can bind to estrogen receptors and disrupt endocrine function. Its biological activities are mediated through various signaling pathways. While the specific effects of the carboxymethoxyl oxime derivative are yet to be fully elucidated, it is plausible that it may modulate similar pathways, potentially with altered potency or selectivity.

Estrogen Receptor Signaling Pathway

Zearalenone and its metabolites can bind to estrogen receptors (ER α and ER β), initiating a cascade of events that regulate gene expression. This can lead to various estrogenic effects in the body.





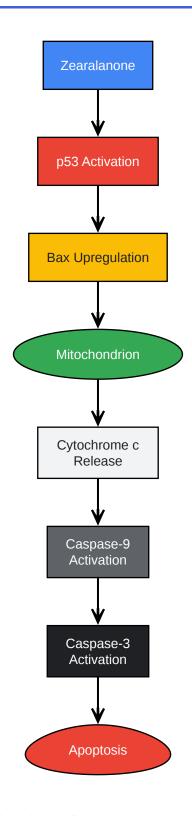
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Estrogen Receptor Signaling Pathway of Zearalenone.

Apoptosis Induction Pathway

Studies have shown that Zearalenone can induce apoptosis (programmed cell death) in various cell types. One of the proposed mechanisms involves the activation of the p53 tumor suppressor protein and the subsequent mitochondrial-mediated apoptotic cascade.[1]





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Zearalenone-Induced Apoptosis Pathway.

Experimental Workflow for Synthesis and Characterization



The overall workflow for the synthesis and characterization of **Zearalanone carboxymethoxyl oxime** is a multi-step process requiring careful execution and analysis at each stage.



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Synthesis and Characterization Workflow.

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References

- 1. The mycotoxin Zearalenone induces apoptosis in human hepatocytes (HepG2) via p53dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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